molecular formula C18H12Cl3N3OS B15110419 2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide

Cat. No.: B15110419
M. Wt: 424.7 g/mol
InChI Key: DFVAABQUMXWKGH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chloro substituent, and a dichlorophenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzyl mercaptan and a suitable leaving group on the pyrimidine ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as 2,5-dichloroaniline, under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro substituent on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, suitable solvents (e.g., DMF, DMSO)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Amino or thiol-substituted pyrimidine derivatives

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide can vary depending on its application. In biological systems, it may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulation of Pathways: Interacting with specific molecular targets and modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide: Lacks the dichlorophenyl group, which may affect its biological activity.

    5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide: Lacks the benzylsulfanyl group, which may influence its chemical reactivity and applications.

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide is unique due to the presence of both the benzylsulfanyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C18H12Cl3N3OS

Molecular Weight

424.7 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl3N3OS/c19-12-6-7-13(20)15(8-12)23-17(25)16-14(21)9-22-18(24-16)26-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25)

InChI Key

DFVAABQUMXWKGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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